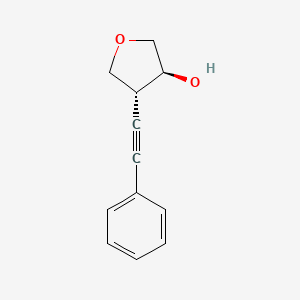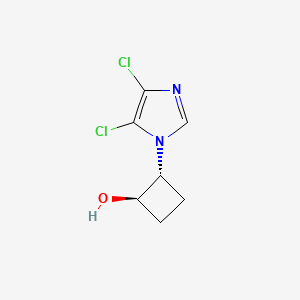
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol
Overview
Description
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol, also known as (3S,4R)-4-phenylethynyloxolan-3-ol, is a naturally occurring compound found in several species of plants and fungi. It is a secondary metabolite with a wide range of biological activities, including antifungal, antibacterial, antimalarial, and antitumor activities. In recent years, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been of great interest to scientists and researchers due to its potential therapeutic applications.
Scientific Research Applications
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been studied extensively for its potential therapeutic applications. It has been found to have antifungal, antibacterial, antimalarial, and antitumor activities. It has also been shown to have cytotoxic effects on human cancer cell lines, suggesting that it may have potential as an anticancer agent. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been studied for its antioxidant, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol is not yet fully understood. However, it is believed to act by targeting various cellular processes, such as cell proliferation, apoptosis, and angiogenesis. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and Physiological Effects
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, antimalarial, and antitumor activities. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to have antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it is a relatively safe compound with low toxicity. The major limitation of using (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol for laboratory experiments is the lack of detailed knowledge about its mechanism of action.
Future Directions
Given the potential therapeutic applications of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol, there are several possible future directions for research. These include further studies on its mechanism of action, as well as investigations into its potential use as an anticancer agent, an antioxidant, an anti-inflammatory, and an analgesic. In addition, research into the effects of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol on other diseases and conditions, such as neurodegenerative diseases, is warranted. Finally, further studies into the structure-activity relationships of (3S,4
properties
IUPAC Name |
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12-9-14-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,8-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLWSCLPOKATM-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)
![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)